molecular formula C18H25Cl2N3O B12759175 alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol CAS No. 83338-36-7

alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol

Cat. No.: B12759175
CAS No.: 83338-36-7
M. Wt: 370.3 g/mol
InChI Key: OFCHVRLSDOTRCY-UHFFFAOYSA-N
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Description

Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable precursor reacts with 2,4-dichlorobenzyl chloride.

    Attachment of the hexylamino group: This can be done through reductive amination, where the imidazole derivative reacts with hexylamine in the presence of a reducing agent.

    Final ethanol group addition: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the imidazole ring or the dichlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity, while the hexylamino group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: Another imidazole derivative with antifungal properties.

    Miconazole: Used as an antifungal agent in various medical applications.

    Ketoconazole: Known for its use in treating fungal infections.

Uniqueness

Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol might offer unique properties due to the specific combination of functional groups, potentially leading to distinct biological activities or improved pharmacokinetic profiles compared to similar compounds.

Properties

CAS No.

83338-36-7

Molecular Formula

C18H25Cl2N3O

Molecular Weight

370.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(hexylamino)-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C18H25Cl2N3O/c1-2-3-4-5-8-21-12-18(24,13-23-10-9-22-14-23)16-7-6-15(19)11-17(16)20/h6-7,9-11,14,21,24H,2-5,8,12-13H2,1H3

InChI Key

OFCHVRLSDOTRCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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